molecular formula C19H20F3N5O2S B2770092 (1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203201-88-0

(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2770092
CAS No.: 1203201-88-0
M. Wt: 439.46
InChI Key: PYIPXMSTWIUYGV-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a potent and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases, which are critical drivers in various cancers. This compound acts by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and MAPK/ERK. Its specific molecular design, featuring a benzothiazole core and a trifluoromethoxy group, contributes to high binding affinity and selectivity. This inhibitor is a valuable research tool for investigating the mechanisms of ALK and ROS1-dependent oncogenesis, studying drug resistance mechanisms, and evaluating the efficacy of targeted therapeutic strategies in preclinical models of non-small cell lung cancer (NSCLC), neuroblastoma, and other malignancies. The product is supplied for chemical and biological research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2S/c1-12(2)27-15(5-6-23-27)17(28)25-7-9-26(10-8-25)18-24-14-4-3-13(11-16(14)30-18)29-19(20,21)22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIPXMSTWIUYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, imidazole and indole derivatives are known to exhibit a broad range of chemical and biological properties, which could suggest a diverse range of interactions for this compound as well.

Result of Action

Based on the broad range of biological activities exhibited by similar compounds, it can be hypothesized that this compound may also produce a diverse range of molecular and cellular effects.

Biological Activity

The compound (1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel synthetic derivative that combines elements of pyrazole and piperazine, both of which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C19H20F3N5OSC_{19}H_{20}F_3N_5OS, with a molecular weight of approximately 431.46 g/mol. The structure features a pyrazole ring linked to a piperazine moiety, which is further substituted with a trifluoromethoxy group on a benzo[d]thiazole unit. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and piperazine structures exhibit promising anticancer properties. For instance, the incorporation of the trifluoromethoxy group has been linked to enhanced potency in inhibiting tumor growth. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells through various pathways, such as cell cycle arrest and modulation of apoptotic markers.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with piperazine derivatives have been shown to inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes. The trifluoromethoxy substitution may enhance lipophilicity, improving membrane penetration.

Neuroprotective Effects

Piperazine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The ability of such compounds to inhibit acetylcholinesterase suggests they may improve cholinergic transmission, which is often impaired in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Membrane Interaction : The lipophilic nature imparted by the trifluoromethoxy group may facilitate interactions with cellular membranes, enhancing its bioavailability and efficacy.

Case Studies and Research Findings

A comparative analysis was conducted on various pyrazole and piperazine derivatives, highlighting their biological activities:

CompoundActivityIC50 Value (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial15
Compound CNeuroprotective8

Case Study : A study evaluating the anticancer efficacy of related pyrazole derivatives showed that modifications at the piperazine nitrogen significantly influenced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against breast cancer cells, suggesting that similar modifications in our compound could yield enhanced activity.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H20F3N5OC_{19}H_{20}F_3N_5O, indicating a complex structure that includes pyrazole and thiazole moieties, which are known for their biological activities.

Structural Features

The compound features:

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Thiazole Derivative : Often associated with antimicrobial and anticancer properties.
  • Piperazine Linkage : Commonly found in drugs due to its ability to enhance bioactivity.

Antitumor Activity

Research indicates that derivatives of pyrazole and thiazole exhibit significant antitumor properties. For instance, compounds containing these moieties have been shown to inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways . In vitro studies highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology.

Anticonvulsant Properties

Several studies have explored the anticonvulsant effects of thiazole-based compounds. For example, specific thiazole derivatives have shown promising results in models of epilepsy, with some exhibiting protection indices comparable to standard anticonvulsants like sodium valproate . The incorporation of the piperazine ring may enhance these effects by improving the compound's ability to cross the blood-brain barrier.

Antimicrobial Activity

The thiazole moiety is often linked to antimicrobial activity. Compounds featuring thiazole rings have demonstrated efficacy against various bacterial strains and fungi. The presence of trifluoromethoxy groups may also enhance lipophilicity, potentially leading to improved antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds. Research has indicated that modifications on the thiazole and pyrazole rings can significantly influence biological activity. For example, substituents on the aromatic rings can enhance or diminish activity against specific targets .

Case Study 1: Antitumor Screening

A study screened a series of thiazole-pyrazole hybrids for antitumor activity against colon carcinoma cell lines. The results showed that certain derivatives exhibited high cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Case Study 2: Anticonvulsant Efficacy

Another investigation evaluated the anticonvulsant properties of thiazole-piperazine derivatives using the maximal electroshock seizure (MES) model. The findings suggested that specific modifications led to enhanced protection against seizures, with some compounds achieving protection indices significantly higher than traditional medications .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) logP (Predicted) Potential Activity
Target Compound Pyrazole-Piperazine-Benzo[d]thiazole 6-Trifluoromethoxy, 1-isopropyl ~480 ~3.5 Antiproliferative, Kinase inhibition
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone Isoxazole-Piperazine-Benzo[d]thiazole 6-Ethoxy ~425 ~2.8 Antibacterial
2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-Sulfonylpiperazine Phenylsulfonyl, tetrazole-thio ~450–500 ~3.0–3.8 Antiproliferative
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Triazolo-thiazole Methyl, acetyl ~235 ~1.2 Unknown (structural probe)

Functional Group Impact

  • Trifluoromethoxy vs.
  • Pyrazole vs. Isoxazole/Tetrazole : Pyrazole’s hydrogen-bonding capability may improve solubility over isoxazole or tetrazole derivatives .
  • Methanone vs. Ethanone Linker: The methanone linker in the target compound reduces rotational freedom, possibly improving binding specificity compared to ethanone-based analogs .

Physicochemical Properties

  • Solubility : Moderate aqueous solubility (predicted ~20–50 µM) due to the pyrazole and polar piperazine.
  • Metabolic Stability : The trifluoromethoxy group may reduce oxidative metabolism, as seen in related fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including coupling of the pyrazole and benzo[d]thiazole moieties to the piperazine-methanone core. Key challenges include controlling regioselectivity in heterocyclic couplings and minimizing side reactions.

  • Optimization strategies :
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to link aromatic fragments efficiently .
  • Employ anhydrous solvents (e.g., THF or DMF) and inert atmospheres to avoid hydrolysis of trifluoromethoxy groups .
  • Monitor intermediates via HPLC and TLC to ensure stepwise purity ≥95% .
  • Common pitfalls: Decomposition of the trifluoromethoxy group under acidic conditions; use pH-neutral buffers during workup .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from the isopropyl-pyrazole and piperazine groups. The trifluoromethoxy (-OCF₃) group shows a distinct ¹⁹F NMR signal at ~-58 ppm .
  • HRMS : Confirm molecular weight (C₂₁H₂₂F₃N₅O₂S, exact mass: 485.14 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve stereoelectronic effects of the benzo[d]thiazole and pyrazole rings for conformational analysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The trifluoromethoxy group is hydrolytically stable at pH 5–7 but degrades in strong acids/bases .
  • Store in amber vials under nitrogen at –20°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to neurological targets (e.g., 5-HT receptors)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of 5-HT₆ receptors (PDB: 6WHR). The benzo[d]thiazole moiety may engage in π-π stacking with Phe285, while the trifluoromethoxy group enhances lipophilicity for blood-brain barrier penetration .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM suggests high affinity) .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Cross-assay validation : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., luciferase reporter) assays. Discrepancies may arise from off-target effects or metabolite interference .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites in hepatic microsomes, which may explain enhanced activity in vivo .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for kinase inhibition?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the trifluoromethoxy position).
  • Test against a kinase panel (e.g., Eurofins KinaseProfiler). A 2025 study showed that bulkier groups at the pyrazole 1-position reduce off-target kinase binding by >50% .

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